molecular formula C16H11BrN2O B11081420 4-[(Z)-1-(2-Bromophenyl)methylidene]-2-phenyl-1H-imidazol-5-one

4-[(Z)-1-(2-Bromophenyl)methylidene]-2-phenyl-1H-imidazol-5-one

Cat. No.: B11081420
M. Wt: 327.17 g/mol
InChI Key: IENNCKXKFUJJIO-UVTDQMKNSA-N
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Description

4-[(Z)-1-(2-Bromophenyl)methylidene]-2-phenyl-1H-imidazol-5-one is a heterocyclic compound that belongs to the imidazole family This compound is characterized by the presence of a bromophenyl group and a phenyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Z)-1-(2-Bromophenyl)methylidene]-2-phenyl-1H-imidazol-5-one typically involves the reaction of 4-bromoaniline with 1-phenyl-3-phenyl-4-(2-furoyl)-5-pyrazolone in ethanol. The reaction mixture is refluxed for several hours, leading to the formation of the desired product as a yellow precipitate . The reaction conditions include:

    Reagents: 4-bromoaniline, 1-phenyl-3-phenyl-4-(2-furoyl)-5-pyrazolone

    Solvent: Ethanol

    Temperature: Reflux

    Duration: Approximately 7 hours

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

4-[(Z)-1-(2-Bromophenyl)methylidene]-2-phenyl-1H-imidazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines, thiols

Major Products Formed

    Oxidation: Formation of corresponding imidazole oxides

    Reduction: Formation of reduced imidazole derivatives

    Substitution: Formation of substituted imidazole derivatives

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, facilitating catalytic reactions.

    Material Science: It can be used in the synthesis of advanced materials with specific electronic and optical properties.

Biology

Medicine

    Drug Development: The compound’s structure makes it a candidate for developing new pharmaceuticals, particularly for targeting specific enzymes or receptors.

Industry

    Sensors: It can be used in the development of sensors for detecting environmental pollutants or biological analytes.

Mechanism of Action

The mechanism by which 4-[(Z)-1-(2-Bromophenyl)methylidene]-2-phenyl-1H-imidazol-5-one exerts its effects involves its interaction with specific molecular targets. For instance, as an antimicrobial agent, it may inhibit the function of essential bacterial enzymes, leading to cell death. The compound’s ability to act as a fluorescent probe is due to its electronic structure, which allows it to emit light upon excitation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Z)-1-(2-Bromophenyl)methylidene]-2-phenyl-1H-imidazol-5-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for applications requiring precise molecular interactions, such as in catalysis and sensor development.

Properties

Molecular Formula

C16H11BrN2O

Molecular Weight

327.17 g/mol

IUPAC Name

(4Z)-4-[(2-bromophenyl)methylidene]-2-phenyl-1H-imidazol-5-one

InChI

InChI=1S/C16H11BrN2O/c17-13-9-5-4-8-12(13)10-14-16(20)19-15(18-14)11-6-2-1-3-7-11/h1-10H,(H,18,19,20)/b14-10-

InChI Key

IENNCKXKFUJJIO-UVTDQMKNSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C\C3=CC=CC=C3Br)/C(=O)N2

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3Br)C(=O)N2

Origin of Product

United States

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